![molecular formula C24H20ClN3O3 B3037229 5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 477712-41-7](/img/structure/B3037229.png)
5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide
Overview
Description
The compound 5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide is a pyrazole derivative, a class of organic compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential characteristics of the compound of interest.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole scaffold, as seen in the synthesis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was achieved through specification and transamidation of ester-functionalized pyrazoles . This method allows for the introduction of various substituents, which can be optimized for desired biological activities, such as inhibition of protein kinases.
Molecular Structure Analysis
The crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques and further examined using quantum chemical methods . The compound crystallized in the triclinic space group P-1, with specific cell parameters provided. The molecular geometry and vibrational frequencies were calculated and showed good agreement with experimental data, suggesting that similar computational methods could be applied to analyze the molecular structure of 5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be inferred from computational studies, such as the HOMO-LUMO energy gap analysis, which provides information on the stability and reactivity of a molecule . The molecular electrostatic potential map can also offer insights into the reactive sites of the molecule, which is crucial for understanding its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be predicted using computational methods. For instance, thermodynamic properties such as entropy, enthalpy, and Gibbs free energy can be calculated to predict the stability and reactivity under different conditions . These properties are essential for understanding the behavior of the compound in biological systems and its potential as a drug candidate.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound's synthesis involves reactions with specific reagents, offering insights into its chemical structure and properties. For instance, the synthesis and crystal structure analysis of similar compounds provide a foundational understanding of their molecular arrangement and interactions (Prabhuswamy et al., 2016).
Medicinal Chemistry and Biological Activity
- Pyrazole derivatives, including compounds structurally related to 5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide, have been explored for their potential anti-inflammatory and anticancer properties. This highlights the potential medicinal application of such compounds in therapeutic settings (El‐Hawash & El-Mallah, 1998), (Ahsan et al., 2018).
Computational Studies and Drug Design
- Computational predictions and structure-activity relationship studies of similar compounds provide insights into their potential as candidate drugs. This includes understanding their properties, effects on the human body, and potential as protein kinase inhibitors (Singh et al., 2009).
Spectroscopic and Material Science Research
- Detailed investigations using techniques like density functional theory (DFT) and spectroscopic methods (UV-Visible, FT-IR, NMR) aid in understanding the molecular structure and chemical reactivity of such compounds. This research is crucial in material science for developing new materials with specific properties (Pathade et al., 2020).
Synthesis and Antimicrobial Activities
- Research on the synthesis of related pyrazole derivatives and their antimicrobial activities against various bacterial strains highlights the potential of such compounds in addressing microbial resistance and infections (Ragavan et al., 2010).
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-30-19-12-13-23(31-2)20(14-19)26-24(29)21-15-22(16-8-10-17(25)11-9-16)28(27-21)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITADYWDSARWAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138800 | |
Record name | 5-(4-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide | |
CAS RN |
477712-41-7 | |
Record name | 5-(4-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477712-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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